2-Chloro-3-(trifluoromethyl)pyridine

Ammonolysis Nucleophilic Substitution Fluorine Chemistry

2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1) is the definitive regioisomer for synthesizing TRPV1 antagonists, SL-160 sulfonylurea herbicides, and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine ligands. Its unique 2-Cl,3-CF₃ substitution pattern enables reactions unattainable with other trifluoromethylpyridine isomers. This specific geometry is mandatory for target engagement in pain drug discovery and herbicidal activity. Bulk quantities available; custom synthesis and scale-up support provided.

Molecular Formula C6H3ClF3N
Molecular Weight 181.54 g/mol
CAS No. 65753-47-1
Cat. No. B031430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trifluoromethyl)pyridine
CAS65753-47-1
Synonyms3-Trifluoromethyl-2-chloropyridine
Molecular FormulaC6H3ClF3N
Molecular Weight181.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
InChIKeyRXATZPCCMYMPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1) for Agrochemical and Pharmaceutical R&D Procurement


2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1) is a heterocyclic organic compound with the molecular formula C₆H₃ClF₃N and a molecular weight of 181.54 g/mol. It exists as a white crystalline solid with a melting point of 36-40 °C and a boiling point of 166-168 °C . The compound serves as a key synthetic intermediate for both agrochemicals—notably the turf herbicide SL-160—and pharmaceuticals, particularly high-affinity TRPV1 receptor antagonists for analgesic development [1]. Its unique substitution pattern, with a chlorine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position, dictates a distinctive reactivity profile compared to other trifluoromethylpyridine regioisomers .

Why 2-Chloro-3-(trifluoromethyl)pyridine Cannot Be Replaced by Other Trifluoromethylpyridine Regioisomers


The precise substitution pattern on the pyridine ring critically influences both reactivity and downstream application performance. Positional isomers of trifluoromethylpyridine—such as the 2-chloro-5-(trifluoromethyl)pyridine or 3-(trifluoromethyl)pyridine—exhibit fundamentally different chemical behaviors, particularly in nucleophilic substitution and cross-coupling reactions. The proximity of the electron-withdrawing CF₃ group to the leaving group at the 2-position in the 3-isomer creates a unique electronic environment that enables reactions unattainable with other regioisomers [1]. Furthermore, the specific geometry of this substitution is essential for constructing the pyridine moiety of TRPV1 antagonists and the sulfonylurea herbicide SL-160; substituting an alternative trifluoromethylpyridine intermediate would result in a different regioisomeric product, thereby invalidating the synthetic route to the targeted, biologically active compound [2].

Quantitative Differentiation of 2-Chloro-3-(trifluoromethyl)pyridine Against Closest Analogs


Ammonolysis Without Trifluoromethyl Hydrolysis: A Unique Stability Advantage Over the 5-Trifluoromethyl Isomer

In comparative ammonolysis studies, 2-chloro-3-(trifluoromethyl)pyridine undergoes nucleophilic displacement without hydrolysis of the CF₃ group, whereas the 2-chloro-5-(trifluoromethyl)pyridine isomer undergoes concomitant hydrolysis of the trifluoromethyl function under identical conditions. This difference is attributed to the electronic influence of the CF₃ group relative to the reaction center [1].

Ammonolysis Nucleophilic Substitution Fluorine Chemistry

Superior Reactivity in Modified Ullmann Coupling for 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine Synthesis

2-Chloro-3-(trifluoromethyl)pyridine is specifically employed in a modified Ullmann reaction to produce 5,5′-bis(trifluoromethyl)-2,2′-bipyridine as the primary product. This reaction is notably efficient for this specific regioisomer, providing a direct route to a valuable bipyridine ligand. In contrast, other 2-chloropyridine derivatives, such as unsubstituted 2-chloropyridine, react poorly under similar conditions [1].

Cross-Coupling Bipyridine Ligands Catalysis

Key Intermediate for the Commercial Turf Herbicide SL-160

2-Chloro-3-(trifluoromethyl)pyridine is the designated key intermediate for the synthesis of the sulfonylurea herbicide SL-160. This compound demonstrates high herbicidal activity, low mammalian toxicity, and rapid soil degradation [1]. The use of alternative intermediates, such as those lacking the chlorine at the 2-position or the CF₃ group at the 3-position, would not yield the active SL-160 structure and thus would not provide the same performance profile.

Agrochemical Herbicide Sulfonylurea

Building Block for High-Affinity TRPV1 (VR1) Vanilloid Receptor Antagonists

2-Chloro-3-(trifluoromethyl)pyridine is a validated building block for the synthesis of various high-affinity TRPV1 (VR1) vanilloid receptor antagonists, a class of compounds under investigation for the treatment of chronic and neuropathic pain . While the exact IC₅₀ values depend on the final antagonist structure, the core pyridine moiety with this specific substitution pattern is required for target engagement. Substituting a different regioisomer would alter the three-dimensional arrangement of the pharmacophore, likely resulting in a loss of binding affinity.

Analgesic TRPV1 Antagonist Pain Management

High-Value Application Scenarios for 2-Chloro-3-(trifluoromethyl)pyridine Procurement


Synthesis of 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine Ligands via Modified Ullmann Coupling

In laboratories or pilot plants developing novel catalysts or coordination complexes, 2-chloro-3-(trifluoromethyl)pyridine is the preferred starting material for synthesizing the specialized bipyridine ligand 5,5′-bis(trifluoromethyl)-2,2′-bipyridine . This ligand, with its electron-withdrawing CF₃ groups, imparts unique electronic properties to metal complexes, which can be used to tune catalytic activity or photophysical behavior. Alternative starting materials, such as 2-chloro-5-(trifluoromethyl)pyridine, do not yield this specific ligand [1].

R&D and Production of the Sulfonylurea Turf Herbicide SL-160

Agrochemical companies engaged in the development or manufacture of sulfonylurea herbicides must procure 2-chloro-3-(trifluoromethyl)pyridine as the key intermediate for SL-160 . This compound is essential for constructing the active herbicidal molecule, which offers a favorable profile of high efficacy, low mammalian toxicity, and rapid environmental degradation. Using any other intermediate would result in a different, likely inactive, compound.

Medicinal Chemistry Programs Targeting TRPV1 Antagonists for Pain Management

Pharmaceutical and biotechnology companies with drug discovery programs focused on TRPV1 antagonists for chronic or neuropathic pain rely on 2-chloro-3-(trifluoromethyl)pyridine as a key building block . This compound enables the synthesis of diverse libraries of high-affinity antagonists by providing a functionalizable pyridine core with the correct substitution geometry for target engagement. Sourcing this specific regioisomer is critical for the validity and reproducibility of structure-activity relationship (SAR) studies.

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